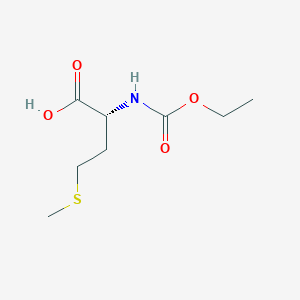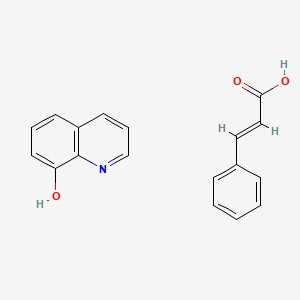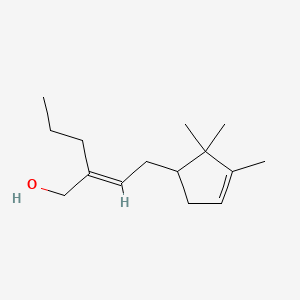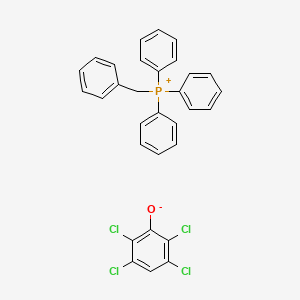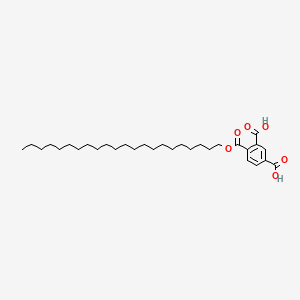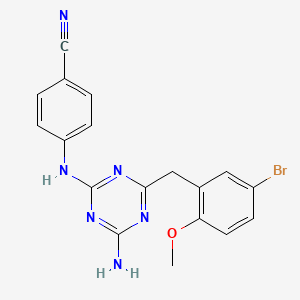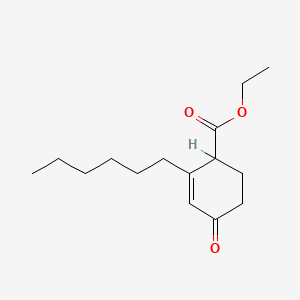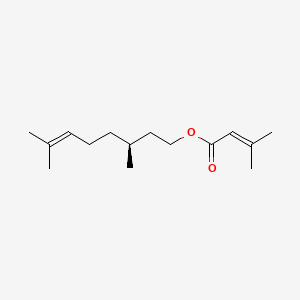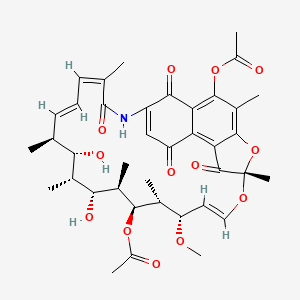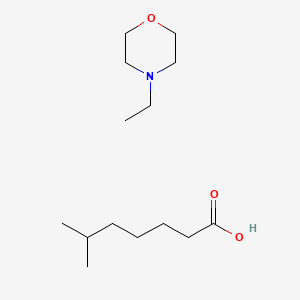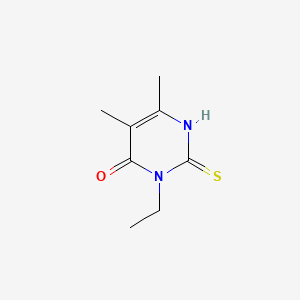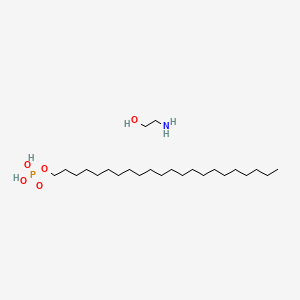
Einecs 308-613-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Docosanol, phosphate, compound with 2-aminoethanol typically involves the reaction of docosanol with phosphoric acid and 2-aminoethanol. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The process may involve steps such as esterification and neutralization to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where docosanol, phosphoric acid, and 2-aminoethanol are combined under specific conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Docosanol, phosphate, compound with 2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or hypophosphite compounds.
Substitution: Various substituted aminoethanol derivatives.
Applications De Recherche Scientifique
1-Docosanol, phosphate, compound with 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anti-inflammatory effects.
Industry: Utilized in the formulation of various industrial products, such as surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-Docosanol, phosphate, compound with 2-aminoethanol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Docosanol: A long-chain fatty alcohol with similar structural properties.
Phosphoric Acid: A common inorganic acid used in various chemical reactions.
2-Aminoethanol: An organic compound with applications in chemical synthesis and as a building block for other compounds.
Uniqueness
1-Docosanol, phosphate, compound with 2-aminoethanol is unique due to its combination of a long-chain fatty alcohol, a phosphate group, and an aminoethanol moiety. This unique structure imparts specific chemical and physical properties, making it valuable in diverse applications ranging from industrial formulations to scientific research.
Propriétés
Numéro CAS |
98143-48-7 |
|---|---|
Formule moléculaire |
C24H54NO5P |
Poids moléculaire |
467.7 g/mol |
Nom IUPAC |
2-aminoethanol;docosyl dihydrogen phosphate |
InChI |
InChI=1S/C22H47O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;3-1-2-4/h2-22H2,1H3,(H2,23,24,25);4H,1-3H2 |
Clé InChI |
GSXAUNRJTKBWLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


